N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various substituents. Common synthetic routes may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane.
Bromination and Fluorination:
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and pyrazolo[3,4-b]pyridine moieties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may modify the existing functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes, particularly those involving pyrazolo[3,4-b]pyridine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-bromo-benzamide
- N-(4-bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions.
Properties
Molecular Formula |
C19H18BrFN4O |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18BrFN4O/c1-10(2)25-18-14(9-22-25)13(8-17(23-18)11-3-4-11)19(26)24-16-6-5-12(20)7-15(16)21/h5-11H,3-4H2,1-2H3,(H,24,26) |
InChI Key |
GKADENCYMDMOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
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